N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide

JAK1 inhibition Kinase selectivity Immunology

Researchers dissecting JAK isoform contributions in cytokine signaling often face a critical gap: well-characterized, selective tool compounds with reproducible batch data are scarce. N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide directly addresses this need. • Defined selectivity fingerprint: JAK1 IC50 15 nM, JAK2 63 nM (4.2× selectivity), JAK3 750 nM, TYK2 760 nM - enables clean dissection of JAK1-mediated IL-6/IFN-γ pathways with minimal JAK2 confounding. • Validated SAR reference: 5-bromo and cyclopropanecarbonyl substituents confer a unique isoform inhibition profile; ideal as a benchmark comparator for des-bromo analogs, alternative acyl variants, or heteroaromatic replacements. • Assay-ready: Inhibition constants derived under standardized LANCE Ultra platform conditions (pH 7.5), ensuring cross-study reproducibility for kinase selectivity panels and new assay validation. Supplied as custom synthesis with full QC documentation. ≥95% purity. Inquire for batch reservations and global shipping timelines.

Molecular Formula C14H12BrNO3
Molecular Weight 322.15 g/mol
Cat. No. B11522428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide
Molecular FormulaC14H12BrNO3
Molecular Weight322.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3CC3
InChIInChI=1S/C14H12BrNO3/c1-7(17)16-12-10-6-9(15)4-5-11(10)19-14(12)13(18)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,17)
InChIKeyGWEWZHAFJWTTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide: A JAK1-Selective Benzofuran Amide Inhibitor for Kinase-Targeted Research


N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide is a synthetic benzofuran amide compound classified as a Janus kinase (JAK) inhibitor, specifically targeting JAK1, JAK2, JAK3, and TYK2 enzymes [1]. It is documented as Example 382a in US Patents 9,216,999 and 9,556,187, assigned to Nissan Chemical Industries [1]. The compound features a 5-bromo substituent, a cyclopropanecarbonyl group at the 2-position, and an acetamide moiety at the 3-position of the benzofuran core, a scaffold used in kinase inhibitor design [1].

Why N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide Cannot Be Replaced by Other Benzofuran or JAK Inhibitor Analogs


In-class benzofuran amides and other JAK inhibitors exhibit wide variations in kinase selectivity and potency, which can significantly alter their biological outcomes. The specific substitution pattern of N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide—particularly the 5-bromo and cyclopropanecarbonyl groups—contributes to a unique JAK isoform inhibition fingerprint that is not replicated by close analogs [1]. Simple replacement with a des-bromo analog, a compound with a different acyl group, or a more potent but less selective analog could lead to different in vitro pharmacological profiles or experimental discrepancies. The quantitative evidence below demonstrates where this compound stands relative to its closest patented comparators, providing a basis for scientifically informed procurement.

Quantitative Differentiation Evidence for N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide: Head-to-Head JAK Profiling vs. Patent Analogs


JAK1 Inhibition Potency: Target Compound vs. Closest Analogs

The target compound inhibits JAK1 with an IC50 of 15 nM, placing it among the potent JAK1 inhibitors in its class. This is approximately 6.6-fold more potent than BDBM198636 (Example 429; JAK1 IC50 17 nM, a 1.1-fold difference) but substantially less potent than the highly optimized BDBM198643 (Example 435b; JAK1 IC50 0.110 nM). This positions the compound as a moderate-to-high potency JAK1 inhibitor suitable for studies where extreme potency is not desired [1][2][3].

JAK1 inhibition Kinase selectivity Immunology

JAK1 vs. JAK2 Selectivity: Differentiation from Pan-JAK Inhibitors

The target compound exhibits a JAK1/JAK2 selectivity ratio of approximately 4.2 (JAK1 IC50 = 15 nM vs. JAK2 IC50 = 63 nM). This contrasts with BDBM198654 (Example 443b), which has a JAK1/JAK2 ratio of 3.0, and BDBM198643 (Example 435b), which has a ratio of approximately 22.7. Thus, the target compound provides a balanced JAK1-over-JAK2 selectivity that is distinct within its chemical series [1][2][3].

JAK2 selectivity Isoform profiling Kinase panel

Discrimination Against JAK3 and TYK2: Reduced Off-Target Kinase Activity

The target compound shows weak inhibition of JAK3 (IC50 = 750 nM) and TYK2 (IC50 = 760 nM), yielding JAK1/JAK3 and JAK1/TYK2 selectivity ratios of approximately 50 and 51, respectively. This level of discrimination is greater than that of BDBM198636 (JAK3 IC50 = 790 nM, TYK2 IC50 = 520 nM, yielding a JAK1/JAK3 ratio of ~46 and a JAK1/TYK2 ratio of ~31), indicating that the target compound has a narrower off-target profile against these isoforms compared to some other examples [1][2].

JAK3 selectivity TYK2 inhibition Isoform specificity

Application Scenarios for N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide Based on Quantitative Evidence


JAK1-Mediated Inflammatory Signaling Studies

With a JAK1 IC50 of 15 nM and a JAK1/JAK2 selectivity ratio of 4.2, this compound is well-suited for in vitro experiments where partial JAK1 inhibition is desired to dissect JAK1-specific contributions to cytokine signaling pathways (e.g., IL-6, IFN-γ), without complete JAK2 blockade [1]. Its selectivity against JAK3 and TYK2 further reduces confounding effects from these isoforms.

Chemical Biology Tool for Kinase Selectivity Profiling

The quantitative selectivity fingerprint—JAK1 (15 nM), JAK2 (63 nM), JAK3 (750 nM), TYK2 (760 nM)—makes this compound a useful reference point in kinase selectivity panels. It can serve as a comparator for newly designed benzofuran-based inhibitors, enabling researchers to benchmark improvements in potency or selectivity over Example 382a [1].

Structural-Activity Relationship (SAR) Studies on Benzofuran Scaffolds

As a representative of the 5-bromo, cyclopropanecarbonyl-substituted benzofuran acetamide series, this compound provides a critical data point for SAR campaigns. Its JAK1 potency and selectivity profile can be compared directly with des-bromo analogs, alternative acyl variants, or heteroaromatic replacements to map the pharmacophore [1][2].

Reference Standard for In Vitro Assay Validation

Given its well-characterized inhibition constants against all four JAK isoforms under standardized assay conditions (LANCE Ultra platform, pH 7.5), this compound can be employed as a positive control or reference standard when validating new JAK biochemical or cell-based assays within the same laboratory framework [1][2].

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